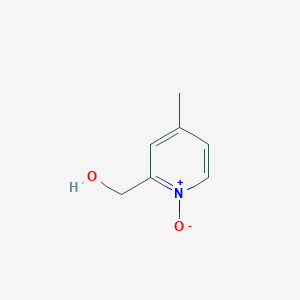
Tanezumab
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tanezumab is a humanized monoclonal antibody that targets nerve growth factor. It is primarily investigated for its potential in treating chronic pain conditions, such as osteoarthritis and chronic low back pain. Unlike conventional painkillers, this compound offers a novel mechanism of action by inhibiting nerve growth factor, which plays a crucial role in pain signaling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tanezumab is produced using recombinant DNA technology. The process involves the insertion of the gene encoding the antibody into a host cell line, typically Chinese hamster ovary cells. These cells are then cultured in bioreactors under controlled conditions to express the antibody. The antibody is subsequently purified using a series of chromatographic techniques to ensure high purity and activity .
Industrial Production Methods: Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure consistency, safety, and efficacy. The production process includes cell culture, harvest, purification, and formulation. The final product is subjected to rigorous quality control tests to confirm its identity, purity, potency, and safety .
Análisis De Reacciones Químicas
Types of Reactions: Tanezumab, being a monoclonal antibody, does not undergo typical small molecule chemical reactions such as oxidation, reduction, or substitution. Instead, it interacts with its target, nerve growth factor, through highly specific binding interactions.
Common Reagents and Conditions: The production of this compound involves the use of various reagents for cell culture, purification, and formulation. These include growth media, buffers, and chromatographic resins. The conditions are carefully controlled to maintain the stability and activity of the antibody .
Major Products Formed: The primary product formed is the this compound antibody itself. During the production process, various intermediates and by-products may be formed, which are removed during purification to ensure the final product’s purity .
Aplicaciones Científicas De Investigación
Tanezumab has been extensively studied for its potential in treating various pain conditions. Its primary application is in the treatment of osteoarthritis and chronic low back pain. Clinical trials have demonstrated its efficacy in reducing pain and improving physical function in patients with moderate-to-severe osteoarthritis .
In addition to its use in pain management, this compound is being investigated for its potential in treating other conditions involving nerve growth factor dysregulation, such as cancer pain and interstitial cystitis . Its unique mechanism of action makes it a valuable tool in understanding the role of nerve growth factor in pain signaling and developing new therapeutic strategies .
Mecanismo De Acción
Tanezumab exerts its effects by binding to nerve growth factor, preventing it from interacting with its receptors on sensory neurons. This inhibition reduces the sensitization and activation of these neurons, leading to decreased pain perception. The molecular targets of this compound include the nerve growth factor itself and its receptors, such as tropomyosin receptor kinase A .
Comparación Con Compuestos Similares
- Fasinumab
- Fulranumab
- Tyrosine receptor kinase A inhibitors
Comparison: Tanezumab, fasinumab, and fulranumab are all monoclonal antibodies targeting nerve growth factor. While they share a similar mechanism of action, this compound has been shown to have a distinct safety and efficacy profile in clinical trials. For instance, this compound has demonstrated significant improvements in pain and physical function in patients with osteoarthritis compared to placebo and nonsteroidal anti-inflammatory drugs .
This compound’s unique binding properties and pharmacokinetic profile contribute to its distinct therapeutic effects. Unlike tyrosine receptor kinase A inhibitors, which target the receptor, this compound directly binds to nerve growth factor, offering a different approach to modulating pain signaling .
Propiedades
Número CAS |
880266-57-9 |
|---|---|
Fórmula molecular |
C14H24N4O2 |
Sinónimos |
tanezumab |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



